molecular formula C23H20ClNO B5116091 N-(3-chloro-2-methylphenyl)-2,2-diphenylcyclopropane-1-carboxamide

N-(3-chloro-2-methylphenyl)-2,2-diphenylcyclopropane-1-carboxamide

Cat. No.: B5116091
M. Wt: 361.9 g/mol
InChI Key: ZLTNMFDQTUMGNO-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2,2-diphenylcyclopropane-1-carboxamide is a synthetic organic compound characterized by its unique cyclopropane ring structure and the presence of a carboxamide group

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2,2-diphenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClNO/c1-16-20(24)13-8-14-21(16)25-22(26)19-15-23(19,17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-14,19H,15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTNMFDQTUMGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2,2-diphenylcyclopropane-1-carboxamide typically involves the reaction of 3-chloro-2-methylphenylamine with 2,2-diphenylcyclopropanecarboxylic acid. The reaction is carried out under anhydrous conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2,2-diphenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2,2-diphenylcyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2,2-diphenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropane ring and carboxamide group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-methylphenyl)-2,2-diphenylcyclopropane-1-carboxamide is unique due to its cyclopropane ring structure, which imparts rigidity and distinct chemical properties

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